
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a 3-pyridinylmethyl moiety, with a butyl ester functional group. The combination of these functional groups imparts distinct reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-pyridinylmethyl)-, butyl ester typically involves the esterification of phosphinic acid derivatives with butyl alcohol in the presence of a suitable catalyst. One common method involves the reaction of 3-pyridinylmethylphosphinic acid with butanol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridinylmethyl derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (3-pyridinylmethyl)-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to form coordination complexes with metal ions can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, (2-pyridinylmethyl)-, butyl ester
- Phosphinic acid, (4-pyridinylmethyl)-, butyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, butyl ester
Uniqueness
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
821009-75-0 |
|---|---|
Fórmula molecular |
C10H15NO2P+ |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
butoxy-oxo-(pyridin-3-ylmethyl)phosphanium |
InChI |
InChI=1S/C10H15NO2P/c1-2-3-7-13-14(12)9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3/q+1 |
Clave InChI |
GEFYCKDMWSHQOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
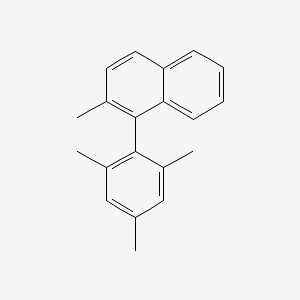
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
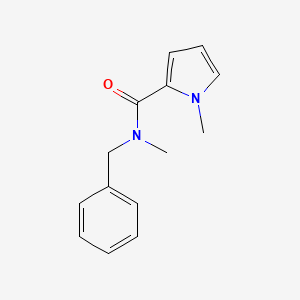

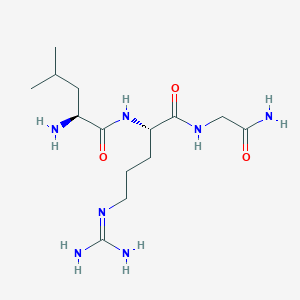
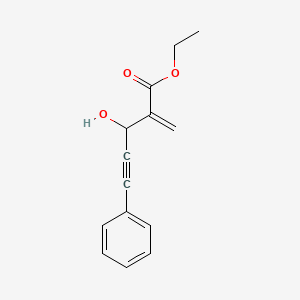
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

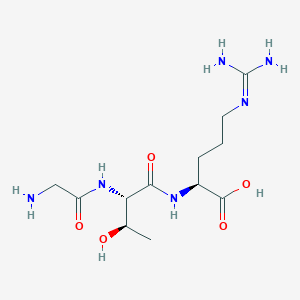

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)

